(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate
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Overview
Description
(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, also known as this compound, is a useful research compound. Its molecular formula is C19H30N2O5 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties and Polymer Protection
One significant application of compounds structurally related to (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate is in the field of polymer protection. A study by Pan, Liu, & Lau (1998) elaborates on the synthesis of new antioxidants with hindered phenol groups and higher molecular weight, which show enhanced effectiveness in protecting polypropylene against thermal oxidation. The increase in the molecular weight of these antioxidants through isocyanation boosts their thermal stability and hence their ability to protect polymers.
Synthesis in Organic Chemistry
Another important application is the enantioselective synthesis of related compounds. Campbell et al. (2009) describe an efficient synthesis of a similar compound, which is essential for a series of potent CCR2 antagonists. Their method involves an iodolactamization step, showcasing the compound's utility in synthesizing medically relevant chemicals (Campbell et al., 2009).
Building Blocks in Organic Synthesis
Compounds similar to this compound have been explored as building blocks in organic synthesis. Guinchard, Vallée, & Denis (2005) synthesized tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines. These compounds demonstrate the versatility and potential applications in organic synthesis (Guinchard et al., 2005).
Polymerisable Antioxidants
Another study by Pan, Liu, & Lau (1998) focuses on the synthesis of new monomeric antioxidants containing hindered phenol. These compounds have shown potential in protecting polypropylene against thermal oxidation and are capable of copolymerizing with vinyl monomers.
Synthesis of Azatrioxa[8]circulenes
Plesner et al. (2015) have utilized similar compounds in the precise synthesis of unsymmetrical azatrioxa[8]circulenes. Their research underscores the compound’s relevance in the controlled synthesis of complex organic structures (Plesner et al., 2015).
Mechanism of Action
Boc-Lysinol(Z), also known as BOC-L-LYS(Z)-OL or (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, is a compound with a molecular formula of C19H30N2O5 . This article will delve into the mechanism of action of Boc-Lysinol(Z), covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Biochemical Pathways
It’s known that this compound plays a role in solid-phase peptide synthesis (spps), where it’s used to make peptides containing nepsilon protected lysyl side chains .
Properties
IUPAC Name |
benzyl N-[(5S)-6-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5/c1-19(2,3)26-18(24)21-16(13-22)11-7-8-12-20-17(23)25-14-15-9-5-4-6-10-15/h4-6,9-10,16,22H,7-8,11-14H2,1-3H3,(H,20,23)(H,21,24)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAPMZGXJGUYNO-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448233 |
Source
|
Record name | Benzyl tert-butyl [(5S)-6-hydroxyhexane-1,5-diyl]biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82689-20-1 |
Source
|
Record name | Phenylmethyl N-[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-hydroxyhexyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82689-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl tert-butyl [(5S)-6-hydroxyhexane-1,5-diyl]biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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